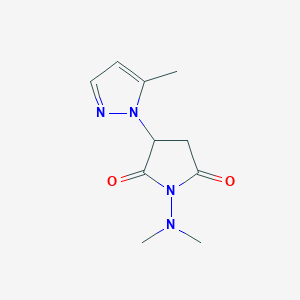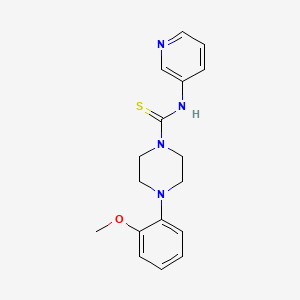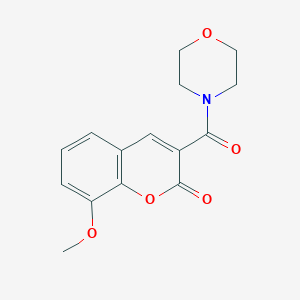
1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.11167570 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant, Antitumor, and Antimicrobial Activities
Research has explored the synthesis of pyrazolopyridines, including compounds structurally related to 1-(dimethylamino)-3-(5-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, for their potential antioxidant, antitumor, and antimicrobial properties. Microwave-assisted synthesis methods have been applied to create derivatives with significant biological activities. Notably, certain compounds exhibited high antioxidant activity using the DPPH assay and demonstrated promising antitumor activities against liver and breast cell lines. Furthermore, antibacterial and antifungal screenings revealed effectiveness against both Gram-positive and Gram-negative bacteria, underscoring their potential in medical research and pharmaceutical applications (El‐Borai et al., 2013).
Heterocyclic Synthesis
The chemical versatility of compounds similar to this compound has been harnessed in heterocyclic chemistry for the synthesis of various novel azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives. Such synthetic explorations contribute to the development of new chemical entities with potential applications in drug discovery and material science. The ability to incorporate thiazolo(3,2-a)benzimidazole moieties into these frameworks has expanded the chemical diversity and potential biological relevance of these compounds (Farag et al., 2011).
Structurally Diverse Library Generation
The use of derivatives akin to this compound as starting materials in alkylation and ring closure reactions showcases their utility in generating structurally diverse compound libraries. This strategy is pivotal for discovering new chemical entities with unique properties and activities, supporting advances in chemical and pharmaceutical research (Roman, 2013).
Coordination Chemistry and Catalysis
Investigations into the coordination chemistry of Cu(I) complexes with ligands related to this compound reveal insights into dimer-monomer equilibria and the impact of ligand structure on metal center coordination environments. Such studies are crucial for understanding the principles of coordination chemistry and for the development of new catalysts with applications in organic synthesis and industrial processes (Gennari et al., 2008).
Nanoparticle Research
The compound 1-phenyl-3-((dimethylamino)styryl)-5-((dimethylamino)phenyl)-2-pyrazoline, which shares functional groups with this compound, has been utilized in the formation of organic nanoparticles. Studies on these nanoparticles have revealed significant size-dependent effects on their optical properties, highlighting their potential for applications in photonic devices and materials science (Fu and Yao, 2001).
特性
IUPAC Name |
1-(dimethylamino)-3-(5-methylpyrazol-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-7-4-5-11-13(7)8-6-9(15)14(10(8)16)12(2)3/h4-5,8H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSFRQJNXMTUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2CC(=O)N(C2=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5518879.png)
![2-benzyl-8-(methylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518882.png)

![9-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5518904.png)



![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5518952.png)
![5-methyl-2-[2-oxo-2-(2-phenyl-1-azetidinyl)ethyl]-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518964.png)
![4-[2-(isopropylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5518968.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5518972.png)
